1-Methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid
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Description
“1-Methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also has a carboxylic acid group attached to the pyrrole ring .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with amines . For instance, a method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of “1-Methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid” is complex due to the presence of multiple functional groups. The pyrrole ring is a key structural feature, and it is one of two monocarboxylic acids of pyrrole . The compound also contains a carboxylic acid group and a phenylmethoxycarbonylamino group .Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can participate in Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles in excellent yields .Future Directions
The future directions for research on “1-Methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid” could involve exploring its potential biological activities, given the known diverse nature of activities of pyrrole derivatives . Additionally, further studies could focus on optimizing its synthesis and exploring its reactivity in various chemical reactions.
properties
IUPAC Name |
1-methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-16-8-7-11(12(16)13(17)18)15-14(19)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXAHDUQJLNJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid |
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